
Pent-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-enenitrile, also known as 2-pentenenitrile, is an organic compound with the molecular formula C₅H₇N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. This compound exists in two geometric isomers: (E)-2-pentenenitrile and (Z)-2-pentenenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-enenitrile can be synthesized through various methods. One common method involves the reaction of 1-bromo-2-pentene with sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrocyanation of butadiene. This process involves the addition of hydrogen cyanide (HCN) to butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions are carefully controlled to ensure high yield and selectivity for the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted nitriles depending on the reagent used
Scientific Research Applications
Pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of polymers, resins, and other industrial products
Mechanism of Action
The mechanism of action of pent-2-enenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, and the double bond can undergo electrophilic addition. These interactions can lead to the formation of various products and intermediates, which can further react to produce desired compounds .
Comparison with Similar Compounds
Similar Compounds
But-2-enenitrile: Similar structure but with one less carbon atom.
Hex-2-enenitrile: Similar structure but with one more carbon atom.
2-Methyl-2-butenenitrile: Similar structure but with a methyl group attached to the double bond
Uniqueness
Pent-2-enenitrile is unique due to its specific chain length and the position of the double bond, which gives it distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
26294-98-4 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChI Key |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
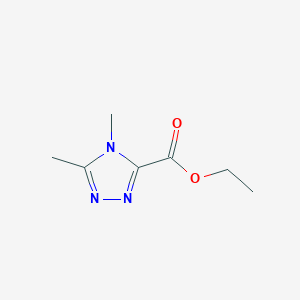
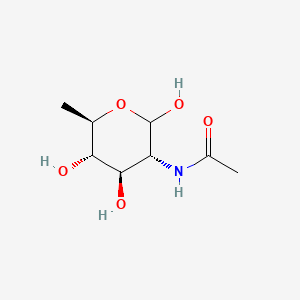

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
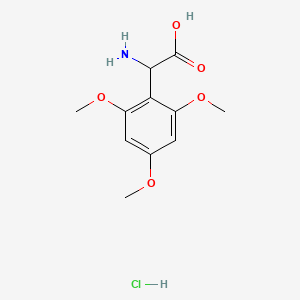

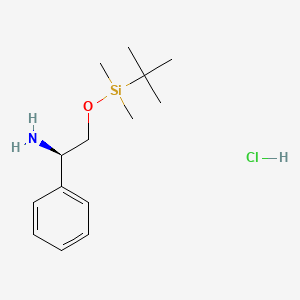
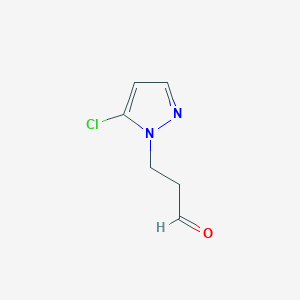
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
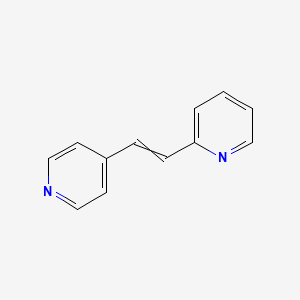
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)

